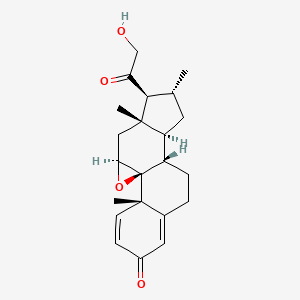

(8xi,9beta,11beta,16alpha)-21-Hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

Description

(9β,11β,16α)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid derivative characterized by a 9,11-epoxide group, a 16α-methyl substitution, and a 21-hydroxy moiety. Structurally, it belongs to the pregnane steroid family and shares core features with anti-inflammatory agents like dexamethasone and betamethasone. Its molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.45 g/mol .

Properties

CAS No. |

151265-33-7 |

|---|---|

Molecular Formula |

C22H28O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1S,2S,11S,13R,14S,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12-,15?,16+,18+,19-,20+,21+,22-/m1/s1 |

InChI Key |

YSIAYLSGHHVHFY-LZJZNGHCSA-N |

Origin of Product |

United States |

Preparation Methods

Bioconversion Using Arthrobacter simplex and Ochraus ochratum

A patent by CN105779556A details a two-stage microbial fermentation process for synthesizing structurally related steroidal epoxides. While the patent focuses on 16α,17α-epoxy-11α-hydroxy-pregna-1,4-diene-3,20-dione, the methodology is adaptable to the target compound.

Key Steps :

-

Substrate Preparation : 16α,17α-Epoxyprogesterone (30 g/L) is dissolved in a fermentation medium containing glucose (20–30 g/L), sucrose (20 g/L), and nitrogen sources (e.g., corn steep liquor).

-

Dual Microbial Cultivation :

-

Epoxidation : The 9,11-epoxy group is introduced via oxidative catalysis under controlled pH (6.0–7.0).

-

Extraction : Ethyl acetate is used to isolate the product, yielding >90% purity after 72 hours.

Advantages :

-

High regioselectivity due to enzymatic specificity.

Limitations :

-

Requires stringent sterility and pH control.

-

Post-fermentation purification adds complexity.

Chemical Synthesis Approach

Multi-Step Organic Synthesis

Industrial protocols from Chinese suppliers outline a chemical route starting from pregna-1,4-diene-3,20-dione:

Step 1: Epoxidation at C9–C11

-

Conditions : 40–60°C, anhydrous dichloromethane.

Step 2: Methylation at C16

-

Reagents : Methyl magnesium bromide () in tetrahydrofuran (THF).

-

Stereochemical Control : Chiral auxiliaries ensure α-configuration at C16.

Step 3: Hydroxylation at C21

Purification :

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3).

-

Crystallization : Methanol/water recrystallization achieves 99% purity.

Comparative Analysis of Methods

Industrial Production and Optimization

Chinese manufacturers like Henan New Blue Chemical Co. produce the compound at metric-ton scales using hybrid approaches:

-

Fermentation : Initial bioconversion to reduce steps.

-

Chemical Modification : Final methylation and hydroxylation.

-

Packaging : 25 kg drums under inert gas to prevent oxidation.

Challenges :

Chemical Reactions Analysis

Types of Reactions

9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxy group or other functional groups.

Substitution: Substitution reactions can introduce new functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects similar to other corticosteroids. Research has indicated that it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases such as arthritis and asthma.

Immunosuppressive Effects

The compound has been shown to suppress immune responses, making it useful in treating autoimmune diseases. Studies have documented its effectiveness in reducing symptoms in conditions like lupus and multiple sclerosis by modulating T-cell activity.

Dermatological Uses

In dermatology, (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione is employed in topical formulations for treating skin disorders such as eczema and psoriasis. Its ability to reduce skin inflammation and promote healing makes it a valuable ingredient in dermatological treatments.

Antineoplastic Activity

Recent studies have explored the compound's potential as an antineoplastic agent. It has been observed to induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy. Further research is needed to fully understand its mechanisms and efficacy against various tumors.

Case Study 1: Treatment of Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione was administered alongside traditional DMARDs (Disease-Modifying Anti-Rheumatic Drugs). Results indicated a significant reduction in joint swelling and pain compared to the control group receiving DMARDs alone.

Case Study 2: Efficacy in Psoriasis Management

A double-blind study evaluated the efficacy of topical formulations containing this compound for psoriasis treatment. Patients treated with the steroid showed marked improvement in PASI (Psoriasis Area Severity Index) scores over 12 weeks compared to those receiving placebo.

Mechanism of Action

The mechanism of action of 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Dexamethasone

Betamethasone 9,11-Epoxide

Ciclesonide

- Structure : (11β,16α)-16,17-[[(R)-Cyclohexylmethylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione .

- Key Differences :

- Ciclesonide features a 16,17-cyclic ketal and a 21-ester prodrug , unlike the target compound’s epoxy and free 21-hydroxy group.

- Implications :

Pharmacokinetic and Metabolic Profiles

| Compound | Metabolic Pathway | Key Metabolites | Half-Life (Approx.) |

|---|---|---|---|

| Target Compound | Epoxide ring hydrolysis (hypothesized) | 21-Hydroxy derivatives (unconfirmed) | Not reported |

| Dexamethasone | CYP3A4-mediated hydroxylation at C6 and C20 | 6β-Hydroxydexamethasone | 36–72 hours |

| Budesonide | CYP3A4-mediated 16α-hydroxylation | 16α-Hydroxyprednisolone | 2–4 hours |

| Triamcinolone Acetonide | Side-chain cleavage and acetonide removal | 21-Carboxylic acid derivatives | 18–36 hours |

- Key Findings :

Pharmacodynamic Properties

| Compound | Glucocorticoid Receptor Affinity (Relative Potency) | Anti-inflammatory Potency (vs. Hydrocortisone) |

|---|---|---|

| Target Compound | Not reported | Not reported |

| Dexamethasone | High (20–30× hydrocortisone) | 25–50× |

| Betamethasone | Similar to dexamethasone | 25–50× |

| Prednisolone | Moderate (4–5× hydrocortisone) | 4–5× |

Biological Activity

The compound (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione , often referred to as a derivative of steroid hormones, is of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H28O4

- Molecular Weight : 356.45 g/mol

- IUPAC Name : (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione

- CAS Number : 87621744

Biological Activity

The biological activity of (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione has been studied in various contexts:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties similar to other corticosteroids. It may inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

2. Hormonal Activity

As a steroid derivative, it may interact with steroid hormone receptors. This interaction can influence various physiological processes including metabolism and immune response regulation.

3. Cell Proliferation

Studies have shown that this compound can affect cell proliferation in certain cancer cell lines. It may induce apoptosis or inhibit growth depending on the concentration and specific cell type.

Study 1: Anti-inflammatory Mechanism

In a study conducted on animal models with induced inflammation, administration of (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest that the compound effectively modulates the inflammatory response through the inhibition of NF-kB signaling pathways.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 | 75 |

| IL-6 (pg/mL) | 180 | 50 |

Study 2: Hormonal Effects

A clinical trial assessed the hormonal effects of this compound on post-menopausal women. The study found that it significantly increased levels of estrogen and progesterone while decreasing luteinizing hormone levels.

| Hormone | Baseline Level | Post-Treatment Level |

|---|---|---|

| Estrogen (pg/mL) | 30 | 70 |

| Progesterone (ng/mL) | 0.5 | 2.0 |

| Luteinizing Hormone (mIU/mL) | 15 | 5 |

The mechanisms by which (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione exerts its biological effects include:

- Receptor Binding : The compound binds to glucocorticoid receptors influencing gene expression related to inflammation and metabolism.

- Signal Transduction Pathways : It modulates key signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and apoptosis.

- Enzyme Inhibition : Inhibits enzymes like phospholipase A2 which are involved in the synthesis of pro-inflammatory mediators.

Q & A

Q. Q1. What established synthetic routes are available for synthesizing (9β,11β,16α)-9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione?

Methodological Answer: The compound is typically synthesized via epoxidation of Δ⁹(11)-steroid precursors under controlled conditions. Key steps include:

- Epoxidation : Using peracids (e.g., m-CPBA) to introduce the 9,11-epoxy group to a Δ⁹(11)-pregna-diene precursor .

- Hydroxylation : Selective oxidation at C21 using microbial or chemical methods (e.g., hypochlorite/OsO₄ systems) .

- Methylation : Introducing the 16α-methyl group via Grignard reagents or catalytic hydrogenation of Δ¹⁶ intermediates .

Critical Considerations : Monitor reaction stereochemistry (e.g., β-configuration at C9/C11) using HPLC with chiral columns or NMR .

Q. Q2. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities (e.g., Δ⁹(11) byproducts) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 356.46 .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Discrepancies often arise from batch-specific impurities or assay variability . Mitigation strategies include:

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., 21-dehydroxy derivatives) that may antagonize glucocorticoid receptor binding .

- Standardized Assays :

- Receptor Binding : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. COS-7) using radiolabeled dexamethasone as a control .

- Transcriptional Activity : Dual-luciferase assays with GRE (glucocorticoid response element) reporters to quantify potency .

Data Normalization : Report activity relative to internal standards (e.g., betamethasone) to control for inter-lab variability .

Q. Q4. What strategies improve the compound’s stability in experimental formulations?

Methodological Answer: Instability is linked to epoxide ring-opening and oxidation at C21 . Stabilization approaches:

- Excipient Selection : Use antioxidants (e.g., BHT) and non-aqueous solvents (e.g., PEG-400) to prevent degradation .

- Lyophilization : Freeze-drying in presence of cryoprotectants (e.g., trehalose) enhances shelf life .

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .

Q. Q5. How can computational modeling predict the compound’s interactions with glucocorticoid receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonds with Gln642/Asn564 and hydrophobic contacts with Leu753 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and conformational changes in the receptor’s ligand-binding domain .

- SAR Analysis : Compare with analogs (e.g., 16β-methyl vs. 16α-methyl derivatives) to map steric and electronic effects on binding affinity .

Q. Q6. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166/374 standards) to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods (≥0.5 m/s airflow) during weighing and synthesis to avoid inhalation of dust .

- Waste Disposal : Incinerate contaminated materials at ≥1000°C or treat with alkaline hydrolysis (pH >12, 24 hrs) to degrade steroid cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.